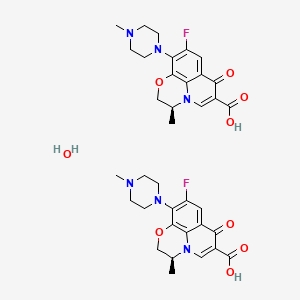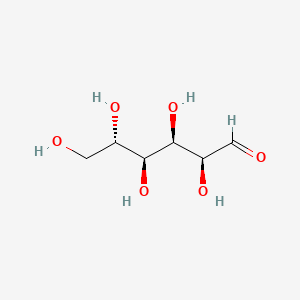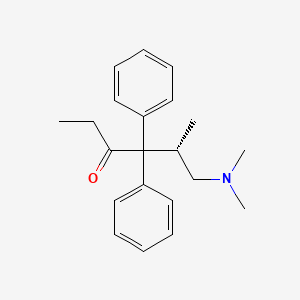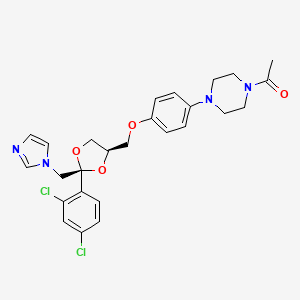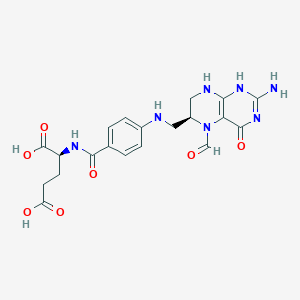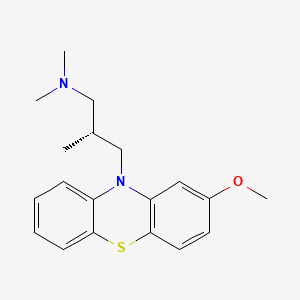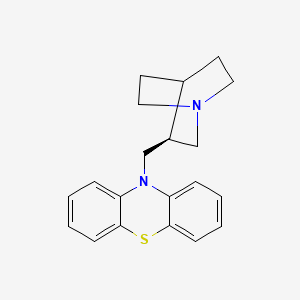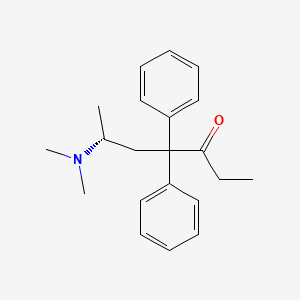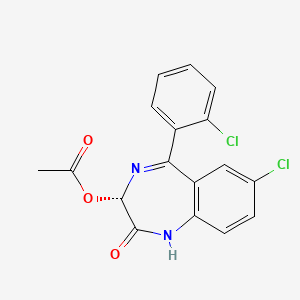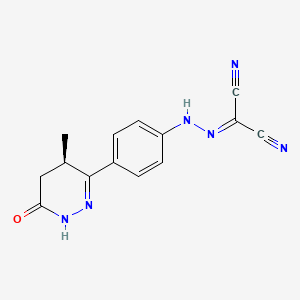
Levosimendan
Übersicht
Beschreibung
Levosimendan is a calcium sensitizer used primarily in the management of acutely decompensated severe chronic heart failure. It enhances the sensitivity of the heart to calcium, thereby increasing cardiac contractility without raising intracellular calcium levels . This compound also exhibits vasodilatory properties by opening adenosine triphosphate-sensitive potassium channels in vascular smooth muscle .
Wissenschaftliche Forschungsanwendungen
Levosimendan hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Medizin: Klinisch wird this compound zur Behandlung von akuter Herzinsuffizienz, Rechtsherzinsuffizienz und kardiogenem Schock eingesetzt.
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Empfindlichkeit der Herzmyozyten gegenüber Kalzium erhöht. Es bindet in kalziumabhängiger Weise an das kardiale Troponin C, wodurch die Herzmuskelkontraktilität verstärkt wird, ohne den intrazellulären Kalziumspiegel zu erhöhen . Zusätzlich öffnet this compound Adenosintriphosphat-sensitive Kaliumkanäle in der glatten Gefäßmuskulatur, was zu einer Vasodilatation führt . Dieser duale Mechanismus führt zu einer verbesserten Herzleistung und einer reduzierten Herzbelastung .
Wirkmechanismus
Target of Action
Levosimendan primarily targets cardiac troponin C and adenosine triphosphate (ATP)-sensitive potassium channels . Troponin C is a protein found in cardiac myocytes that plays a crucial role in muscle contraction. ATP-sensitive potassium channels are found in vascular smooth muscle cells and cardiomyocytes .
Mode of Action
This compound increases the sensitivity of the heart to calcium by binding to cardiac troponin C in a calcium-dependent manner . This interaction enhances cardiac contractility without raising intracellular calcium levels . Additionally, this compound relaxes vascular smooth muscle by opening ATP-sensitive potassium channels .
Biochemical Pathways
This compound affects several intracellular pathways involved in oxidative stress and inflammation . It triggers nitric oxide (NO) production in endothelial cells through the activation of specific cellular pathways involving key proteins known as p38 mitogen-activated protein kinases (MAPKs), extracellular signal-regulated kinase (ERK), and protein kinase B (PKB/Akt) .
Pharmacokinetics
This compound has a bioavailability of 85% when administered orally . It is extensively metabolized in the liver and has an elimination half-life of about 1 hour for this compound and 75-80 hours for its metabolites . It is excreted in urine (54%) and feces (44%) . The drug’s pharmacokinetics is linear at the therapeutic dose range . Peak concentrations are achieved within 4 hours .
Result of Action
The combined inotropic (increased force of contraction) and vasodilatory (decreased preload and afterload) actions of this compound result in an increased force of contraction, decreased preload, and decreased afterload . This leads to a decrease in the workload of the heart . This compound is indicated for inotropic support in acutely decompensated severe congestive heart failure .
Action Environment
The effectiveness of this compound can be influenced by environmental factors such as the presence of other drugs and the patient’s physiological state . For example, this compound has been shown to have a beneficial effect on the weaning of venoarterial extracorporeal membrane oxygenation (VA-ECMO), a technique used in intensive care to provide both cardiac and respiratory support . Ecmo may induce major pharmacokinetic modifications for this compound and its metabolites .
Biochemische Analyse
Biochemical Properties
Levosimendan exerts its effects primarily through calcium sensitization in myocytes, both in the myocardium and in vascular smooth muscle . It binds to troponin C, increasing myocyte sensitivity to calcium, thereby enhancing contractility without increasing myocardial oxygen consumption . This interaction does not raise intracellular calcium levels, distinguishing this compound from other inotropes .
Cellular Effects
This compound has demonstrated various cellular effects. It has been observed to have anti-inflammatory properties In vitro studies have also shown that this compound exhibits antiproliferative and antimetastatic effects on cervical cancer cells .
Molecular Mechanism
This compound increases the sensitivity of the heart to calcium, thus increasing cardiac contractility without a rise in intracellular calcium . It exerts its positive inotropic effect by increasing calcium sensitivity of myocytes by binding to cardiac troponin C in a calcium-dependent manner . It also has a vasodilatory effect, by opening adenosine triphosphate (ATP)-sensitive potassium channels in vascular smooth muscle to cause smooth muscle relaxation .
Temporal Effects in Laboratory Settings
This compound has a short elimination half-life, but its active metabolite, OR-1896, has a longer half-life (1–1.5 h vs 75–80 h), explaining the persistence of clinical cardiovascular effect for 7–9 days after the end of a 24-h infusion . This suggests that this compound has long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, this compound has shown dose-dependent augmentation in left ventricular contractility and relaxation . It has been reported that this compound may act preferentially as a Ca2+ sensitizer at lower concentrations, whereas at higher concentrations its action as a PDE-III inhibitor becomes more prominent .
Metabolic Pathways
This compound is primarily metabolized through conjugation pathways, and a small portion undergoes reduction in the intestine to form active metabolites . This metabolic process involves various enzymes and cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is 98% bound to plasma protein, suggesting that it is transported and distributed within cells and tissues via protein binding . It also relaxes vascular smooth muscle by opening ATP-sensitive potassium channels, which could affect its localization or accumulation .
Subcellular Localization
This compound is known to bind to cardiac troponin C in a calcium-dependent manner . Troponin C is a component of the thin filament in the contractile apparatus of muscle tissue, suggesting that this compound localizes to these specific compartments or organelles within the cell .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Levosimendan kann durch eine Reihe von chemischen Reaktionen ausgehend von Acetanilid synthetisiert werden. Die Schlüsselzwischenverbindung, 6-(4-Aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinon, wird durch Friedel-Crafts-Reaktion, Hydrolyse und Cyclisierung erhalten . Das Endprodukt wird durch Reaktion dieser Zwischenverbindung mit Cyanoessigsäurehydrazid unter bestimmten Bedingungen hergestellt .
Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound hergestellt, indem Hydroxypropyl-beta-Cyclodextrin in Injektionswasser gelöst und anschließend this compound hinzugefügt wird. Das Gemisch wird dann gemahlen oder einer Ultraschallbehandlung unterzogen, um die this compound-Einschlussverbindungslösung zu erhalten . Diese Lösung kann zur Herstellung verschiedener Formen von this compound verwendet werden, darunter Injektionen, Infusionen und orale Lösungen .
Analyse Chemischer Reaktionen
Reaktionstypen: Levosimendan durchläuft verschiedene Arten von chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen:
Oxidation: this compound kann mit Oxidationsmitteln wie Kaliumpermanganat unter sauren Bedingungen oxidiert werden.
Reduktion: Die Reduktion von this compound kann mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators erreicht werden.
Substitution: Substitutionsreaktionen, die this compound betreffen, verwenden typischerweise Halogenierungsmittel wie Chlor oder Brom unter kontrollierten Bedingungen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die unterschiedliche pharmakologische Eigenschaften aufweisen können.
Vergleich Mit ähnlichen Verbindungen
Levosimendan wird oft mit anderen Kalzium-Sensibilisatoren und inotropen Mitteln verglichen:
Enoximon: Enoximon ist ein Phosphodiesterase-Inhibitor, der die cAMP-Spiegel erhöht, was zu einem erhöhten Kalziumeinstrom führt.
Ähnliche Verbindungen:
- Pimobendan
- Omecamtiv Mecarbil
- Enoximon
- Milrinon
- Dobutamin
This compound zeichnet sich durch seinen einzigartigen Wirkmechanismus aus, der Kalziumsensibilisierung mit der Öffnung von Kaliumkanälen kombiniert und so sowohl inotrope als auch vasodilatorische Wirkungen erzielt .
Eigenschaften
IUPAC Name |
2-[[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]hydrazinylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O/c1-9-6-13(21)19-20-14(9)10-2-4-11(5-3-10)17-18-12(7-15)8-16/h2-5,9,17H,6H2,1H3,(H,19,21)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXMKTBCFHIYNQ-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046445 | |
| Record name | Levosimendan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Levosimendan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015058 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
8.81e-02 g/L | |
| Record name | Levosimendan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015058 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Levosimendan appears to increase myofilament calcium sensitivity by binding to cardiac troponin C in a calcium-dependent manner. This stabilizes the calcium-induced conformational change of troponin C, thereby (1) changing actin-myosin cross-bridge kinetics apparently without increasing the cycling rate of the cross-bridges or myocardial ATP consumption, (2) increasing the effects of calcium on cardiac myofilaments during systole and (3) improving contraction at low energy cost (inotropic effect). Calcium concentration and, therefore, sensitization decline during diastole, allowing normal or improved diastolic relaxation. Levosimendan also leads to vasodilation through the opening of ATP-sensitive potassium channels. By these inotropic and vasodilatory actions, levosimendan increases cardiac output without increasing myocardial oxygen demand. Levosimendan also has a selective phosphodiesterase (PDE)-III inhibitory action that may contribute to the inotropic effect of this compound under certain experimental conditions. It has been reported that levosimendan may act preferentially as a Ca2+ sensitizer at lower concentrations, whereas at higher concentrations its action as a PDE-III inhibitor becomes more prominent in experimental animals and humans. | |
| Record name | Levosimendan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00922 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
141505-33-1 | |
| Record name | Levosimendan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141505-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levosimendan [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141505331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levosimendan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00922 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LEVOSIMENDAN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759644 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Levosimendan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-(R)-[[4-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phenyl]hydrazono]propane-dinitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEVOSIMENDAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6T4514L4E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Levosimendan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015058 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


